molecular formula C9H13ClN2O B1445556 (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride CAS No. 1423015-70-6

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride

Cat. No.: B1445556
CAS No.: 1423015-70-6
M. Wt: 200.66 g/mol
InChI Key: SDDDEENAJBZGLB-DDWIOCJRSA-N
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Description

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the acetamide backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride typically involves the reaction of (2R)-2-amino-2-phenylacetic acid with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting amide with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale reactors and automated systems to ensure high yield and purity. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-phenylacetamide: Lacks the methyl group, resulting in different chemical properties.

    N-methyl-2-phenylacetamide: Lacks the amino group, affecting its reactivity and applications.

    2-amino-N-methylacetamide: Lacks the phenyl group, leading to different biological activity.

Uniqueness

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride is unique due to the presence of all three functional groups (amino, methyl, and phenyl) attached to the acetamide backbone. This unique combination of functional groups contributes to its distinct chemical properties and wide range of applications in scientific research.

Properties

IUPAC Name

(2R)-2-amino-N-methyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3,(H,11,12);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDDEENAJBZGLB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423015-70-6
Record name Benzeneacetamide, α-amino-N-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423015-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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